1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)pyrrolidine-3-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)pyrrolidine-3-carboxylic acid is a specialized organic compound designed for applications in peptide synthesis and medicinal chemistry. Its structure integrates a pyrrolidine ring substituted at the 3-position with a methoxymethyl group and a carboxylic acid moiety, while the nitrogen atom is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its orthogonality with other protecting groups and its ease of removal under mild basic conditions .
The methoxymethyl substituent introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and conformational flexibility. These properties make it a valuable building block for constructing peptides with tailored stability or biological activity.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-14-22(20(24)25)10-11-23(13-22)21(26)28-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEKEGNVZMTOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the fluoren-9-yl group followed by the introduction of the methoxymethyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct formation of the pyrrolidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are pertinent to its applications in research and therapeutics:
- Antimicrobial Activity : Compounds similar to this structure have demonstrated significant effectiveness against various bacterial and fungal pathogens. The presence of the triazole ring enhances its antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication, particularly against viruses such as HIV and HCV. This suggests potential applications in antiviral drug development.
- Anticancer Effects : The triazole moiety is associated with anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. This opens avenues for the exploration of this compound in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Antiviral | Inhibits viral replication (e.g., HIV, HCV) | |
| Anticancer | Induces apoptosis and cell cycle arrest |
Antimicrobial Study
A series of studies involving synthesized triazole derivatives have shown enhanced antimicrobial efficacy against resistant bacterial strains. Modifications to the triazole ring significantly increased their activity, indicating that structural variations can lead to improved therapeutic agents.
Cancer Research
In vitro studies have demonstrated that specific triazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings suggest that further exploration of this compound could yield valuable insights into its anticancer properties.
Antiviral Research
Recent investigations into the antiviral potential of triazole derivatives against Zika virus have yielded promising results. These studies suggest that compounds similar to 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)pyrrolidine-3-carboxylic acid may warrant further investigation for their therapeutic applications against viral infections.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related Fmoc-protected pyrrolidine and piperidine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects :
- The methoxymethyl group in the target compound likely increases hydrophilicity compared to benzyl () or methyl () substituents, which could improve aqueous solubility in peptide synthesis .
- Fluorinated analogs () exhibit higher lipophilicity, making them suitable for blood-brain barrier penetration .
Stereochemical Considerations :
- The chiral (R)-configured compound () is critical for enantioselective applications, whereas the target compound’s stereochemistry (if chiral) would influence binding affinity in drug design .
Reactivity and Stability: The absence of a 3-amino group (vs. ) reduces susceptibility to oxidation but limits participation in amide bond formation unless further functionalized .
Industrial Relevance :
- Piperidine derivatives () are favored in CNS drug development, while pyrrolidine analogs () dominate peptide synthesis due to their conformational rigidity .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)pyrrolidine-3-carboxylic acid (commonly referred to as FM-PCA) is a synthetic compound that has garnered attention due to its potential biological activities. The structural features of FM-PCA, particularly the fluorenylmethoxycarbonyl (Fmoc) group, enhance its solubility and bioavailability, making it a candidate for various therapeutic applications.
- Molecular Formula : C23H25NO5
- Molecular Weight : 395.4 g/mol
- CAS Number : 2127240-79-1
Biological Activity Overview
Research into the biological activity of FM-PCA has revealed several promising avenues:
1. Anticancer Activity
Studies have demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity. For instance, a study involving structural analogs of FM-PCA showed that certain modifications could lead to significant cytotoxic effects against cancer cell lines, such as A549 human lung adenocarcinoma cells.
| Compound | Viability (%) | IC50 (µM) | Notes |
|---|---|---|---|
| FM-PCA | 78–86% | N/A | Weak anticancer activity observed |
| Compound 6 | 64% | <50 | Enhanced activity with 4-chlorophenyl substitution |
| Compound 8 | 55% | <30 | Most potent among tested derivatives |
The incorporation of specific functional groups, such as halogens or methoxy groups, has been shown to enhance the anticancer properties of related compounds. For instance, compounds with 4-dimethylamino substitutions exhibited significantly improved activity compared to their counterparts without such modifications .
2. Antimicrobial Activity
FM-PCA derivatives have also been evaluated for their antimicrobial properties against multidrug-resistant strains. Preliminary findings indicate that these compounds can inhibit the growth of pathogens such as Klebsiella pneumoniae and Staphylococcus aureus.
| Pathogen | Activity Observed |
|---|---|
| Klebsiella pneumoniae | Moderate inhibition |
| Staphylococcus aureus | Strong inhibition |
| Escherichia coli | Weak inhibition |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis, potentially through inhibition of key enzymes involved in this process .
The biological activity of FM-PCA is likely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Interaction studies suggest that FM-PCA may act as an inhibitor for specific enzymes related to cancer progression and microbial resistance mechanisms.
Case Studies
A notable case study involved the synthesis and evaluation of FM-PCA analogs against Mycobacterium tuberculosis. Compounds displayed significant inhibitory activity against InhA, an enzyme critical for mycobacterial fatty acid biosynthesis.
Key Findings:
- Several derivatives exhibited potent activity against both drug-sensitive and multidrug-resistant strains.
- The structure-activity relationship (SAR) indicated that modifications in the pyrrolidine ring could lead to enhanced efficacy.
Q & A
Q. Critical Factors Affecting Yield :
| Factor | Optimal Condition | Impact |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Prevents hydrolysis of Fmoc group |
| Temperature | 0–25°C | Minimizes side reactions |
| Catalyst | DMAP or EDCI | Enhances coupling efficiency |
| Reaction Time | 4–24 hours | Ensures completion without degradation |
Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and verify purity by HPLC (>95%) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Refer to GHS hazard classifications (acute toxicity, skin/eye irritation) and adhere to:
-
PPE Requirements :
Equipment Purpose Nitrile gloves Prevent dermal exposure Safety goggles Avoid eye contact Lab coat Minimize skin contact Fume hood Ensure proper ventilation -
Storage : 2–8°C in airtight, light-resistant containers to prevent hydrolysis .
-
Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent contamination .
Basic: Which analytical techniques are recommended for structural characterization?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
| Technique | Parameters | Purpose |
|---|---|---|
| NMR (¹H/¹³C) | DMSO-d6 or CDCl3 | Confirm backbone structure and stereochemistry |
| HPLC | C18 column, acetonitrile/water gradient | Assess purity (>95%) |
| Mass Spectrometry (ESI-MS) | Positive ion mode | Verify molecular weight (e.g., [M+H]⁺) |
| IR Spectroscopy | ATR mode, 400–4000 cm⁻¹ | Identify carbonyl (C=O) and Fmoc groups |
For chiral purity, use chiral HPLC columns (e.g., Chiralpak IA) or polarimetry .
Advanced: How can computational modeling optimize reaction design for novel derivatives?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) to:
Predict Reactivity : Simulate transition states for Fmoc deprotection (e.g., using piperidine) and coupling reactions .
Screen Solvent Effects : Calculate solvation free energies to select solvents that stabilize intermediates .
Validate Stereochemical Outcomes : Compare computed vs. experimental NMR/ECD spectra for enantiomeric excess .
Case Study :
A 2024 study used Gaussian 16 to model the activation energy of methoxymethyl group introduction, reducing trial runs by 40% .
Advanced: How to troubleshoot low yields in peptide coupling reactions using this compound?
Methodological Answer:
Common issues and solutions:
| Issue | Root Cause | Solution |
|---|---|---|
| Low Coupling Efficiency | Steric hindrance from methoxymethyl group | Use bulky coupling agents (e.g., HATU) or elevated temps (30–40°C) |
| Fmoc Deprotection Failure | Incomplete piperidine treatment | Extend deprotection time (30–60 mins) or use 20% piperidine in DMF |
| Byproduct Formation | Moisture-induced hydrolysis | Ensure anhydrous conditions (molecular sieves) |
Validate each step via TLC or LC-MS to isolate bottlenecks .
Advanced: What mechanistic insights explain its bioactivity in enzyme inhibition assays?
Methodological Answer:
The compound’s pyrrolidine core mimics proline, competitively inhibiting proline-dependent enzymes (e.g., prolyl hydroxylases):
Binding Affinity Assays : Use SPR or ITC to measure Kd values (typical range: 10–100 nM) .
Kinetic Studies : Monitor enzyme activity via fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂ for MMPs) .
Molecular Docking : AutoDock Vina or Schrödinger Suite to map interactions with catalytic pockets .
Example : A 2025 study reported IC₅₀ values of 50 nM against prolyl oligopeptidase, attributed to H-bonding with Glu554 and Tyr473 .
Advanced: How to address discrepancies in stability data across different pH conditions?
Methodological Answer:
Design a systematic stability study:
Buffer Preparation : Test pH 2–10 (HCl/NaOH or phosphate buffers).
Accelerated Degradation : Incubate at 40°C for 24–72 hours.
Analytical Monitoring : Quantify degradation via HPLC area-under-curve (AUC) .
Q. Findings :
| pH | Stability (Half-Life) | Major Degradation Pathway |
|---|---|---|
| 2–4 | <6 hours | Fmoc group hydrolysis |
| 7–8 | >48 hours | Minimal degradation |
| 9–10 | 12 hours | Methoxymethyl cleavage |
Adjust formulation buffers to pH 7–8 for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
